REACTION_CXSMILES
|
[CH2:1](O)CCCCO.C(O)C(O)CCCC.N1CCCC1=O.CCCCC([CH2:29][CH2:30][CH:31]([O:36]S([O-])(=O)=O)[CH2:32][CH:33]([CH3:35])[CH3:34])CC.[Na+]>O>[CH3:35][CH:33]([CH2:32][C:31]([OH:36])([C:30]#[CH:29])[CH3:1])[CH3:34] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(CCCCO)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C(CCCC)O)O
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
Tergitol
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Ink I-1 containing inventive Dye 1
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
DISSOLUTION
|
Details
|
by dissolving 0.57 g
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(C)(C#C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 188.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |